![molecular formula C15H13N3O3S2 B2415700 N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide CAS No. 2380057-16-7](/img/structure/B2415700.png)
N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide
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Overview
Description
N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has potential applications in various areas of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential use as a fluorescent probe for imaging applications.
Mechanism of Action
The mechanism of action of N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins involved in cancer cell growth and inflammation. It may also work by binding to specific receptors in cells, leading to downstream effects.
Biochemical and Physiological Effects:
N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have fluorescent properties, making it useful for imaging applications.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide in lab experiments is its potential as a fluorescent probe for imaging applications. Another advantage is its potential as an anticancer and anti-inflammatory agent. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide. One direction is to further study its anticancer properties and explore its potential use as a cancer treatment. Another direction is to investigate its anti-inflammatory properties and explore its potential use in treating inflammatory diseases. Additionally, further research can be done to optimize its fluorescent properties for imaging applications. Finally, more studies can be done to understand its mechanism of action and identify potential targets for drug development.
Synthesis Methods
The synthesis of N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide involves the reaction of 5-methyl-3-amino-1,2-oxazole with 4-thiophen-3-ylthiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction yields the desired product, which can be purified using standard methods.
properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-9-4-13(18-21-9)17-15(20)14(19)16-6-12-5-11(8-23-12)10-2-3-22-7-10/h2-5,7-8H,6H2,1H3,(H,16,19)(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVXYDKFCVYEJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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